molecular formula C5H10O B3183440 trans-2-Methylcyclopropanemethanol CAS No. 21003-36-1

trans-2-Methylcyclopropanemethanol

Cat. No. B3183440
CAS RN: 21003-36-1
M. Wt: 86.13 g/mol
InChI Key: SHEINYPABNPRPM-UHNVWZDZSA-N
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Description

Trans-2-Methylcyclopropanemethanol is an organic compound with the linear formula CH3C3H4CH2OH . It has a molecular weight of 86.13 . The compound appears as a colorless to yellow sticky oil to semi-solid .


Physical And Chemical Properties Analysis

Trans-2-Methylcyclopropanemethanol has a refractive index of n20/D 1.43 (lit.) and a density of 0.87 g/mL at 25 °C (lit.) . It has a boiling point of 133 °C . The compound is flammable .

Scientific Research Applications

Radical Clock Investigation of Microsomal Cytochrome P-450 Hydroxylation of Hydrocarbons

Trans-2-methylcyclopropanemethanol is employed in radical clock experiments to study the hydroxylation reactions catalyzed by microsomal cytochrome P-450 enzymes. These enzymes play a crucial role in drug metabolism and detoxification processes within the liver. By acting as a substrate in these investigations, trans-2-methylcyclopropanemethanol helps elucidate reaction mechanisms and enzyme kinetics .

Safety and Hazards

Trans-2-Methylcyclopropanemethanol is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . It should be stored in a well-ventilated place and kept cool . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

[(1R,2R)-2-methylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-2-5(4)3-6/h4-6H,2-3H2,1H3/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEINYPABNPRPM-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-Methylcyclopropanemethanol

CAS RN

21003-36-1
Record name [(1S,2S)-2-methylcyclopropyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Methylcyclopropanemethanol
Reactant of Route 2
Reactant of Route 2
trans-2-Methylcyclopropanemethanol
Reactant of Route 3
trans-2-Methylcyclopropanemethanol
Reactant of Route 4
trans-2-Methylcyclopropanemethanol
Reactant of Route 5
trans-2-Methylcyclopropanemethanol
Reactant of Route 6
trans-2-Methylcyclopropanemethanol

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